H-Cit-Bna HBr
CAS No.: 201988-71-8
Cat. No.: VC0555676
Molecular Formula: C16H20N4O2 · HBr
Molecular Weight: 381.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 201988-71-8 |
---|---|
Molecular Formula | C16H20N4O2 · HBr |
Molecular Weight | 381.27 |
IUPAC Name | (2S)-5-acetamido-2-amino-N-naphthalen-2-ylpentanamide;hydrobromide |
Standard InChI | InChI=1S/C17H21N3O2.BrH/c1-12(21)19-10-4-7-16(18)17(22)20-15-9-8-13-5-2-3-6-14(13)11-15;/h2-3,5-6,8-9,11,16H,4,7,10,18H2,1H3,(H,19,21)(H,20,22);1H/t16-;/m0./s1 |
SMILES | CC(=O)NCCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br |
Introduction
Chemical Identity and Nomenclature
H-Cit-Bna HBr is identified through several systematic and common names in chemical databases. The compound is formally known as (2S)-5-acetamido-2-amino-N-naphthalen-2-ylpentanamide hydrobromide according to IUPAC nomenclature . This lengthy systematic name describes its chemical structure precisely, indicating the presence of a citrulline residue connected to a β-naphthylamide group, with hydrobromide as the salt form.
Identification Parameters
The compound is tracked in chemical databases and commercial catalogs through several standardized identifiers:
Identifier Type | Value |
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CAS Registry Number | 201988-71-8 |
PubChem CID | 90470942 |
Molecular Formula | C17H22BrN3O2 |
MDL Number | MFCD00672746 |
European Community (EC) Number | 686-325-4 |
These identification parameters allow for consistent tracking and referencing of the compound across scientific literature and chemical databases .
Common Synonyms
Several synonyms are used to refer to this compound in different contexts:
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H-Cit-Bna HBr
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H-Cit-betaNA HBr
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H-Orn(carbamoyl)-betana · HBr
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H-Cit-NA HBr
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L-CITRULLINE B-NAPHTHYLAMIDE HYDROBROMIDE
These alternative designations reflect various naming conventions and structural interpretations of the same chemical entity.
Structural Characteristics
The molecular structure of H-Cit-Bna HBr provides insights into its chemical behavior and potential functional applications.
Molecular Structure
H-Cit-Bna HBr consists of a citrulline residue linked to a β-naphthylamide group, forming an amide bond between the carboxylic acid group of citrulline and the amino group of β-naphthylamine . The hydrobromide component indicates that the compound exists as a salt with bromide as the counter-ion, which impacts its solubility and stability characteristics.
Chemical Representation
The compound can be represented through various chemical notation systems:
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SMILES: CC(=O)NCCCC@@HN.Br
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InChI: InChI=1S/C17H21N3O2.BrH/c1-12(21)19-10-4-7-16(18)17(22)20-15-9-8-13-5-2-3-6-14(13)11-15;/h2-3,5-6,8-9,11,16H,4,7,10,18H2,1H3,(H,19,21)(H,20,22);1H/t16-;/m0./s1
These representations encode the structural information in formats that are machine-readable and standardized for chemical informatics applications.
Physical and Chemical Properties
The physical and chemical properties of H-Cit-Bna HBr determine its behavior in various experimental and application contexts.
Basic Physical Properties
These fundamental properties are essential for analytical applications such as mass spectrometry and for calculating appropriate concentrations in experimental settings.
Structural Properties
Analysis of the compound's molecular structure reveals several key features that influence its chemical behavior:
Property | Value | Method/Source |
---|---|---|
Hydrogen Bond Donor Count | 4 | Computed by Cactvs 3.4.6.11 |
Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11 |
Rotatable Bond Count | 6 | Computed by Cactvs 3.4.6.11 |
These structural characteristics affect the compound's solubility, binding capacity, and interaction potential with biological receptors or targets.
GHS Category | Classification |
---|---|
Hazard Class | Carc. 1A (100%) |
Hazard Statement | H350: May cause cancer |
Signal Word | Danger |
These classifications indicate that the compound requires careful handling with appropriate safety precautions.
These safety guidelines are essential for laboratory personnel working with this compound to minimize exposure risks.
The commercial availability indicates that the compound has sufficient research interest to warrant commercial production and distribution.
These relationships provide context for understanding the compound's place within broader chemical space and potential structural analogs.
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